Maresin 2-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

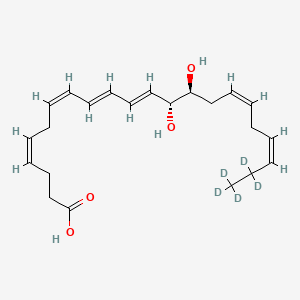

Maresin 2-d5 is a deuterated form of Maresin 2, a specialized pro-resolving lipid mediator derived from docosahexaenoic acid. Maresins are a family of anti-inflammatory and pro-resolving lipid mediators biosynthesized by macrophages. Maresin 2, specifically, is known for its potent anti-inflammatory and pro-resolving actions, making it a significant compound in the field of inflammation resolution .

Métodos De Preparación

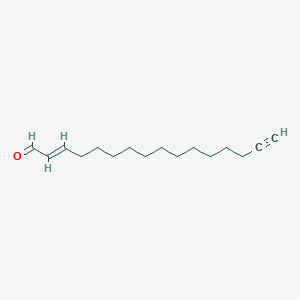

Synthetic Routes and Reaction Conditions: Maresin 2 is biosynthesized from docosahexaenoic acid by macrophages through a series of enzymatic reactions. The process involves the conversion of docosahexaenoic acid by 12-lipoxygenase to form 13S,14S-epoxy-maresin, which is then converted to 13R,14S-dihydroxy-docosahexaenoic acid by soluble epoxide hydrolase .

Industrial Production Methods: While the biosynthesis of Maresin 2 in macrophages is well-documented, industrial production methods for Maresin 2-d5 are less commonly reported. Typically, deuterated compounds are synthesized by incorporating deuterium into the precursor molecules during the chemical synthesis process. This can involve the use of deuterated reagents or solvents in the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: Maresin 2-d5, like its non-deuterated counterpart, undergoes various biochemical reactions, primarily involving oxidation and reduction. The key reactions include the enzymatic conversion of docosahexaenoic acid to 13S,14S-epoxy-maresin and its subsequent hydrolysis to 13R,14S-dihydroxy-docosahexaenoic acid .

Common Reagents and Conditions:

Oxidation: Involves the use of 12-lipoxygenase enzyme.

Hydrolysis: Involves the use of soluble epoxide hydrolase enzyme.

Major Products:

Aplicaciones Científicas De Investigación

Maresin 2-d5 has a wide range of scientific research applications due to its anti-inflammatory and pro-resolving properties. Some of the key applications include:

Chemistry: Used as a reference compound in lipidomics studies to understand the biosynthesis and metabolism of lipid mediators.

Biology: Studied for its role in resolving inflammation and promoting tissue regeneration.

Medicine: Investigated for its potential therapeutic applications in treating chronic inflammatory diseases, cardiovascular diseases, and metabolic disorders

Industry: Potential use in the development of anti-inflammatory drugs and therapeutic agents.

Mecanismo De Acción

Maresin 2-d5 exerts its effects through several molecular targets and pathways. The primary mechanism involves the inhibition of neutrophil infiltration and the enhancement of macrophage phagocytosis and efferocytosis. This is achieved through the binding of Maresin 2 to specific receptors on macrophages, leading to the activation of anti-inflammatory and pro-resolving signaling pathways .

Comparación Con Compuestos Similares

Maresin 2-d5 is unique among lipid mediators due to its potent anti-inflammatory and pro-resolving actions. Similar compounds include:

Maresin 1: Another member of the maresin family, known for its anti-inflammatory properties.

Resolvin D1: A specialized pro-resolving lipid mediator derived from docosahexaenoic acid, similar to Maresin 2.

Protectin D1: Another lipid mediator derived from docosahexaenoic acid with anti-inflammatory and pro-resolving properties

This compound stands out due to its specific biosynthetic pathway and its potent bioactions in resolving inflammation and promoting tissue regeneration.

Propiedades

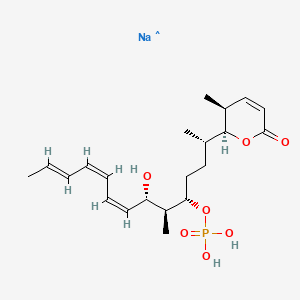

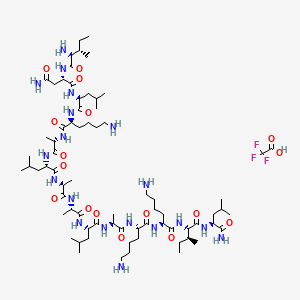

Fórmula molecular |

C22H32O4 |

|---|---|

Peso molecular |

365.5 g/mol |

Nombre IUPAC |

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-21,21,22,22,22-pentadeuterio-13,14-dihydroxydocosa-4,7,9,11,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O4/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26/h3-4,6-7,9-15,18,20-21,23-24H,2,5,8,16-17,19H2,1H3,(H,25,26)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t20-,21+/m0/s1/i1D3,2D2 |

Clave InChI |

ALWYOLKNLLFCAY-VLKIHEMDSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)O)O |

SMILES canónico |

CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,3R,4aR,8R,8aR)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775675.png)

![(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775681.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B10775686.png)

![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)

![benzyl N-[(2R)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775715.png)

![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)

![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)